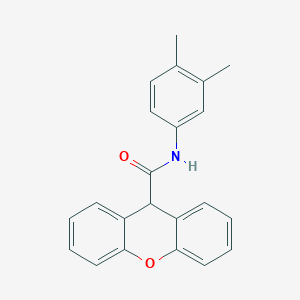
N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide involves multistep chemical reactions, including nucleophilic substitution and polycondensation processes. A notable example is the preparation of new aromatic polyamides containing xanthene units and methyl pendant groups from 9,9-bis[4-(4-carboxyphenoxy)-3-methylphenyl]xanthene (BCAMPX), which was synthesized through the nucleophilic substitution reaction of 9,9-bis(4-hydroxy-3-methylphenyl)xanthene with p-fluorobenzonitrile, followed by alkaline hydrolysis (Guo et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within the xanthene family, including those similar to N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide, features a xanthene core with various functional groups attached to it, contributing to their diverse physical and chemical properties. Crystallographic studies provide insights into the conformational and structural aspects of these compounds, facilitating understanding of their interaction mechanisms and functional behavior in different environments (Blackburn et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide derivatives encompasses a broad spectrum of reactions, including carboxylation and functionalization processes. These reactions are crucial for modifying the chemical structure and properties of xanthene derivatives for specific applications. An example is the regioselective carboxylation of 9-xanthenones with manganese(III) acetate, demonstrating the synthetic versatility of xanthene compounds (Nishino & Kurosawa, 1983).
Physical Properties Analysis
The physical properties of xanthene derivatives, such as solubility, glass transition temperatures, and thermal stability, are significantly influenced by their molecular structure. Polyamides containing xanthene units exhibit high glass transition temperatures, excellent thermal stability, and solubility in polar aprotic solvents, making them suitable for high-performance materials applications (Jiang et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Novel Aromatic Polyamides
Researchers have developed novel monomers and polyamides containing xanthene cardo groups, demonstrating their utility in creating materials with high thermal stability, good mechanical properties, and excellent solubility in various polar solvents. These polyamides exhibit high glass transition temperatures and tensile strengths, making them suitable for applications requiring durable and heat-resistant materials (Shou-Ri Sheng et al., 2009).
Development of Optically Transparent Polyamides
Aromatic dicarboxylic acids related to N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide have been polycondensed with various aromatic diamines to create polyamides that are not only optically transparent but also possess high thermal stability and mechanical strength. These materials are highly soluble in polar aprotic solvents and can form strong, flexible films, indicating their potential in optical and electronic applications (Dong‐Dong Guo et al., 2015).
Magnetic Polyamide/Nanocomposite Synthesis
Novel magnetic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene groups have been synthesized, showcasing the integration of magnetic nanoparticles with polymeric materials to enhance thermal stability and impart superparamagnetic properties. These composites are promising for various technological applications, including magnetic storage media and sensors (H. Moghanian et al., 2015).
Application in Fluorescent Probes and Sensors
Xanthene derivatives have been explored for their photophysical properties, leading to the development of fluorescent probes for detecting biological and chemical phenomena. The rational design of fluorescein-based probes, utilizing xanthene structures, has resulted in highly sensitive tools for biological imaging and molecular diagnostics (Kumi Tanaka et al., 2001).
Crystal Structure and DFT Studies
Detailed crystallographic and computational studies have been conducted on xanthene carboxamide derivatives to understand their structural, electronic, and reactivity profiles. These studies provide insights into the molecular design of xanthene-based compounds for various scientific and industrial applications (Efraín Polo-Cuadrado et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The study of such complex organic compounds is a vibrant field of research, with potential applications in various areas including drug discovery, materials science, and more. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-14-11-12-16(13-15(14)2)23-22(24)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3-13,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJWLBDHICWFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

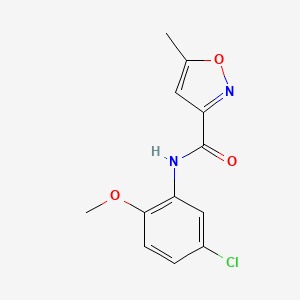
![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)
![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)
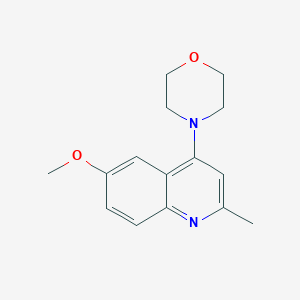
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)
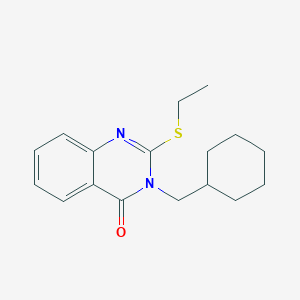
![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)
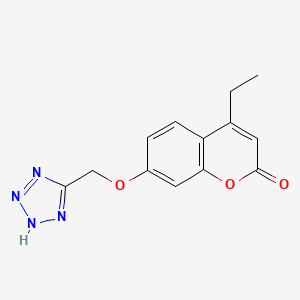

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)